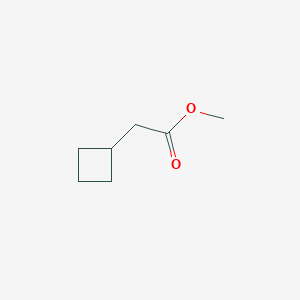

Methyl 2-cyclobutylacetate

Description

Contextualization within Modern Organic Synthesis Research

Cyclobutane (B1203170) derivatives are valuable building blocks in organic synthesis. acs.org Their utility stems from the inherent ring strain of the four-membered ring, which facilitates selective bond cleavage. acs.org This property allows for the transformation of cyclobutane derivatives into a variety of other cyclic and acyclic structures, including carbocyclic and heterocyclic systems. acs.org

The synthesis of complex molecules often benefits from the use of "overbred intermediates," a concept that includes cyclobutane-based structures. rsc.org These intermediates provide efficient pathways to intricate carbocyclic frameworks through innovative fragmentation reactions. rsc.org The construction of these cyclobutane intermediates can be achieved through several methods, including photochemical reactions and metal-mediated transformations. rsc.org

The [2+2] cycloaddition of olefins is a common method for forming cyclobutane rings. baranlab.org This can be achieved photochemically, often using sensitizers like acetone (B3395972) or benzophenone (B1666685) to populate the triplet state required for the reaction. baranlab.org Transition metal-catalyzed [2+2] cycloadditions are also widely employed. baranlab.org

Academic Relevance of the Cyclobutylacetate Scaffold in Chemical Biology and Material Science

The cyclobutane scaffold is a recurring motif in a variety of natural products with interesting biological activities. rsc.org These include terpenoids, alkaloids, and steroids. rsc.org The unique three-dimensional structure of cyclobutanes offers opportunities for applications in medicinal chemistry. For instance, incorporating a cyclobutane ring can prevent cis/trans-isomerization of alkenes, increase metabolic stability, and provide conformational restriction.

In the realm of chemical biology, cyclobutane-containing amino acids, peptides, and nucleosides have shown protective properties against UV radiation. baranlab.org The formation of cyclobutane pyrimidine (B1678525) dimers in DNA upon UV exposure is a well-known phenomenon that can lead to skin cancer. ru.nl This highlights the biological relevance of understanding cyclobutane chemistry.

In material science, scaffolds serve as templates for tissue growth, mimicking the extracellular matrix. experiqs.tech These scaffolds can be fabricated from biodegradable polymers, ceramics, or hydrogels. experiqs.tech While the direct application of the cyclobutylacetate scaffold in this context is not extensively documented in readily available literature, the principles of scaffold design in tissue engineering involve creating specific micro- and nano-architectures to influence cell behavior. mdpi.com The development of novel materials with tailored properties is a key area of research, and the unique structural features of cyclobutane derivatives could potentially be exploited in the design of advanced biomaterials. experiqs.tech The search for new molecular scaffolds is a continuous effort in drug discovery, with computational models being developed to identify promising structures. rsc.org

Historical Overview of Key Synthetic and Mechanistic Discoveries Pertinent to Cyclobutyl Derivatives

The history of cyclobutane chemistry dates back to 1907 with the first synthesis of cyclobutane by hydrogenating cyclobutene (B1205218). wikipedia.org For a long time, the synthesis of cyclobutane derivatives was fraught with challenges and even mistaken identities. For example, early attempts to synthesize 1,3-cyclobutanedicarboxylic acid often resulted in the formation of other cyclic compounds due to unexpected reactions and incorrect structural assumptions. okstate.edu It wasn't until 1950 that some of these early errors were definitively corrected. okstate.edu

The development of reliable methods for constructing cyclobutane rings, such as the [2+2] cycloaddition, has been a significant advancement. acs.org The inherent nonselectivity of thermal [2+2] cycloadditions, which are forbidden by orbital symmetry rules, was a major hurdle. acs.org Photochemically induced cycloadditions, which are allowed, provided a more viable route. acs.org

Mechanistic studies, often aided by computational methods like density functional theory (DFT), have been crucial in understanding the stereoselectivity of cyclobutane-forming reactions. acs.org For instance, DFT calculations have shed light on the mechanism of stereoretentive formation of cyclobutanes from pyrrolidines, revealing that the process involves the simultaneous cleavage of two C-N bonds and the release of nitrogen gas. acs.org This fundamental understanding is vital for the rational design of new synthetic methods for cyclobutane derivatives. acs.org

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-cyclobutylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-9-7(8)5-6-3-2-4-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGXHANSUXZAOSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30500902 | |

| Record name | Methyl cyclobutylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30500902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72306-37-7 | |

| Record name | Methyl cyclobutylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30500902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl 2 Cyclobutylacetate and Its Derivatives

Stereoselective and Enantioselective Synthesis of Methyl 2-cyclobutylacetate Analogs

The creation of specific stereoisomers of this compound analogs relies on sophisticated synthetic strategies that can control the three-dimensional arrangement of atoms. These methods can be broadly categorized into biocatalytic transformations and traditional asymmetric catalysis, including the use of chiral auxiliaries. Such approaches are essential for producing enantiomerically pure compounds, which is often a requirement for biologically active molecules. wikipedia.org

Asymmetric Transformations via Biocatalysis and Enzyme Engineering

Biocatalysis has emerged as a powerful tool in modern organic synthesis, offering highly selective and environmentally benign alternatives to classical chemical methods. researchgate.netnih.gov Enzymes, particularly those that have been optimized through protein engineering, can catalyze reactions with exceptional stereo-, regio-, and chemoselectivity. researchgate.netchemrxiv.org This precision is particularly valuable for the synthesis of chiral alcohols, amines, and thiols on a cyclobutane (B1203170) scaffold, which are key precursors to a variety of this compound derivatives.

Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are enzymes that catalyze the asymmetric reduction of prochiral ketones to chiral secondary alcohols. researchgate.netrsc.org This methodology is highly effective for establishing a stereocenter on the cyclobutane ring. The process typically involves the use of a KRED, often from a microbial source like E. coli or yeast, and a nicotinamide (B372718) cofactor (NADH or NADPH) which provides the hydride for the reduction. nih.govresearchgate.net To make the process catalytic with respect to the expensive cofactor, a cofactor regeneration system is employed, often using a simple alcohol like isopropanol (B130326) or ethanol. chemrxiv.orgnih.gov

Advances in protein engineering have expanded the substrate scope of KREDs, allowing for the efficient reduction of sterically demanding ketones, including substituted cyclobutanones. rsc.orgresearchgate.net By selecting the appropriate (R)- or (S)-selective KRED, either enantiomer of the resulting cyclobutanol (B46151) can be accessed with high enantiomeric excess (ee). researchgate.net This alcohol can then be readily converted to the corresponding this compound analog.

Table 1: Representative Ketoreductase-Mediated Reduction of a Cyclobutyl Ketone Precursor This table is illustrative, based on typical results found in the literature for KRED-mediated reductions of cyclic ketones.

| Entry | Ketone Substrate | Ketoreductase (KRED) | Product Configuration | Conversion (%) | Enantiomeric Excess (ee, %) |

| 1 | Methyl 2-oxocyclobutane-1-carboxylate | KRED-101 ((R)-selective) | (R)-hydroxy ester | >99 | >99 |

| 2 | Methyl 2-oxocyclobutane-1-carboxylate | KRED-125 ((S)-selective) | (S)-hydroxy ester | >99 | >99 |

Transaminases (TAms), specifically ω-transaminases, are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor (e.g., isopropylamine, D-alanine) to a ketone acceptor. nih.govrsc.org This reaction provides a direct and highly enantioselective route to chiral primary amines from prochiral ketones. researchgate.net For the synthesis of this compound analogs, a suitable cyclobutanone (B123998) precursor can be aminated to produce a chiral aminocyclobutane derivative with high stereoselectivity. rsc.org

The equilibrium of the transamination reaction can be unfavorable, but various strategies exist to drive it towards the product amine, such as using a high concentration of the amine donor or removing the ketone byproduct. rsc.org The availability of enantiocomplementary (R)- and (S)-selective transaminases allows for the synthesis of either amine enantiomer, providing access to a diverse range of chiral building blocks. rsc.orgcapes.gov.br These enzymes have been successfully applied in the synthesis of complex pharmaceutical ingredients, demonstrating their industrial viability. nih.gov

Table 2: Representative Transaminase-Catalyzed Asymmetric Amination of a Cyclobutyl Ketone This table is illustrative, based on typical results for transaminase-catalyzed aminations of cyclic ketones.

| Entry | Ketone Substrate | Transaminase (TAm) | Amine Donor | Product Configuration | Conversion (%) | Enantiomeric Excess (ee, %) |

| 1 | Methyl 2-oxocyclobutane-1-carboxylate | TAm-S01 ((S)-selective) | Isopropylamine | (S)-amino ester | 95 | >99 |

| 2 | Methyl 2-oxocyclobutane-1-carboxylate | TAm-R07 ((R)-selective) | D-Alanine | (R)-amino ester | 92 | >99 |

Chiral thiols are important functional groups in medicinal chemistry, but their synthesis can be challenging due to their propensity for oxidation. imreblank.ch A practical approach involves the generation of the thiol from a more stable precursor, such as a thioacetate (B1230152), through enzymatic hydrolysis. imreblank.chimreblank.ch Lipases and esterases, which are commonly used for ester hydrolysis, can also effectively catalyze the hydrolysis of thioacetates to produce the corresponding thiols. imreblank.chimreblank.ch

For the synthesis of a chiral thiol analog of this compound, a racemic cyclobutyl thioacetate can be subjected to enzymatic kinetic resolution. In this process, the enzyme selectively hydrolyzes one enantiomer of the thioacetate to the chiral thiol, leaving the other enantiomer of the thioacetate unreacted. This allows for the separation of both the chiral thiol and the unreacted enantiomerically enriched thioacetate. The reaction is typically performed in an aqueous buffer, and the choice of enzyme dictates which enantiomer is produced. imreblank.ch

Table 3: Representative Enzymatic Hydrolysis for Chiral Cyclobutyl Thiol Generation This table is illustrative, based on the principles of enzymatic hydrolysis of thioacetates.

| Entry | Substrate | Enzyme | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | (rac)-Methyl 2-(acetylthio)cyclobutane-1-carboxylate | Lipase (B570770) from Candida rugosa | (R)-Methyl 2-mercaptocyclobutane-1-carboxylate | ~47 | >98 |

| 2 | (rac)-Methyl 2-(acetylthio)cyclobutane-1-carboxylate | Lipase from Candida rugosa | (S)-Methyl 2-(acetylthio)cyclobutane-1-carboxylate (unreacted) | ~49 | >98 |

Transaminase-Catalyzed Asymmetric Amination Routes

Chiral Auxiliary and Asymmetric Catalysis Approaches for Cyclobutyl Formation

Beyond biocatalysis, traditional methods of asymmetric synthesis remain central to the construction of chiral cyclobutane rings. These approaches primarily involve the use of chiral auxiliaries to direct a stereoselective reaction or the application of a chiral catalyst in a ring-forming reaction.

A chiral auxiliary is a stereogenic molecule that is temporarily attached to an achiral substrate. wikipedia.org The auxiliary guides the stereochemical course of a subsequent reaction, such as a [2+2] cycloaddition to form the cyclobutane ring, before being cleaved to reveal the enantiomerically enriched product. mdpi.comnumberanalytics.com Oxazolidinones and camphor-derived auxiliaries are common examples that can be attached to a substrate to control facial selectivity during reactions. wikipedia.orgmdpi.com

Asymmetric catalysis offers a more atom-economical approach, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. sci-hub.se For cyclobutane synthesis, metal-catalyzed [2+2] cycloadditions are a prominent strategy. sci-hub.senih.gov Chiral rhodium, cobalt, or copper catalysts have been developed for the enantioselective cycloaddition of alkenes and other unsaturated partners to form highly functionalized and optically active cyclobutanes. sci-hub.senih.gov For instance, rhodium-catalyzed asymmetric addition of arylboronic acids to cyclobutenes can produce chiral arylated cyclobutanes. rsc.org These catalytic systems provide a modular entry to complex cyclobutane structures. rsc.org

Diastereoselective Control in Cyclobutylacetate Functionalization

Once a cyclobutane ring is formed, further functionalization is often required to complete the synthesis of the target molecule. Controlling the diastereoselectivity of these subsequent transformations is critical. Diastereoselective functionalization involves introducing a new substituent onto the cyclobutane ring with a specific stereochemical relationship to the substituents already present, such as the ester group in this compound.

Lewis acid-catalyzed reactions are a powerful tool for achieving high diastereoselectivity. For example, the ring-opening of bicyclo[1.1.0]butanes (BCBs) with nucleophiles, catalyzed by a Lewis acid like Bi(OTf)₃, can produce trisubstituted cyclobutanes with excellent diastereoselectivity. nih.gov Another strategy is the catalyst-controlled C–H functionalization of a pre-existing cyclobutane. nih.gov By carefully selecting a rhodium catalyst and its ligands, it is possible to direct a C-H insertion reaction to a specific position on the cyclobutane ring (e.g., C3) with high regio- and diastereoselectivity, providing access to cis-1,3-disubstituted cyclobutanes. nih.gov These methods allow for the late-stage introduction of complexity onto the cyclobutane scaffold in a highly controlled manner. nih.govrsc.orgrsc.org

Diastereoselective Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as a versatile method for the synthesis of structurally diverse cyclobutane derivatives. organic-chemistry.org For instance, the Suzuki-Miyaura coupling of potassium cyclopropyl- and cyclobutyltrifluoroborates with various aryl chlorides can produce substituted aryl cyclobutanes in moderate to excellent yields. organic-chemistry.org This method is tolerant of a range of electronic and steric demands on the aryl halide partner. organic-chemistry.org

Another significant advancement involves the use of N-sulfonylhydrazones derived from cyclobutanones. These can be coupled with aryl or benzyl (B1604629) halides under palladium catalysis to yield a variety of products, including cyclobutenes and methylenecyclobutanes, often with high yields. organic-chemistry.org This approach also shows promise for the synthesis of enantioenriched four-membered ring molecules. organic-chemistry.org

Furthermore, a general strategy for the diastereo- and enantioselective synthesis of cyclobutanes bearing four different substituents has been developed, which includes a rhodium(I)-catalyzed conjugate addition of an aryl boronic acid to a cyclobutenoate intermediate. nih.gov This step introduces the fourth substituent with high diastereoselectivity. nih.gov

| Reaction Type | Catalyst/Reagents | Substrates | Products | Key Features |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium catalyst | Potassium cyclobutyltrifluoroborates and aryl chlorides | Aryl-substituted cyclobutanes | Good to excellent yields, tolerates various aryl chlorides. organic-chemistry.org |

| Palladium-Catalyzed Coupling | Palladium catalyst | Cyclobutanone-derived N-sulfonylhydrazones and aryl/benzyl halides | Cyclobutenes, methylenecyclobutanes | High yields, potential for enantioselective synthesis. organic-chemistry.org |

| Rhodium-Catalyzed Conjugate Addition | Rhodium(I) catalyst | Cyclobutenoates and aryl boronic acids | Tetrasubstituted cyclobutanes | High diastereoselectivity in introducing the fourth substituent. nih.gov |

Multi-Step Synthesis Strategies for Complex Cyclobutylacetate Architectures

The construction of intricate molecules containing the cyclobutylacetate core often necessitates multi-step synthetic sequences. vapourtec.com These strategies can be broadly categorized into convergent and divergent approaches, and frequently involve strategic functional group interconversions.

Convergent and Divergent Approaches to Substituted Cyclobutylacetates

In contrast, a divergent synthesis begins with a common intermediate that is elaborated into a variety of different products. wikipedia.org This strategy is particularly useful for creating libraries of related compounds for applications such as drug discovery. wikipedia.org A chiral bromocyclobutene, for instance, can serve as a versatile scaffold that is diversified into numerous 1,2,3,4-tetra-C-substituted cyclobutane products through various coupling reactions, all while retaining its optical purity. nih.gov

Functional Group Interconversions and Strategic Transformations within Cyclobutyl Systems

Functional group interconversion (FGI) is a fundamental concept in multi-step synthesis, involving the conversion of one functional group into another to facilitate subsequent reactions. sathyabama.ac.inlkouniv.ac.in Within the context of cyclobutylacetate synthesis, FGIs are crucial for introducing desired substituents and for manipulating the reactivity of the cyclobutane core.

For example, the nitro group in nitrocyclobutanes is a versatile functional handle. rsc.org It can be reduced to an amine, participate in Henry reactions, or undergo Nef reactions to form ketones, thereby providing access to a wide range of functionalized cyclobutane derivatives. rsc.org Similarly, the ester group in this compound can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to an amide, each transformation opening up new avenues for further derivatization.

Strategic transformations can also involve the ring itself. For instance, the ring expansion of a cyclopropyl (B3062369) carbinyl cation, generated from an oxaspiro[2.2]pentane, can lead to the formation of a cyclobutanone. nih.gov This process is driven by the release of ring strain and the formation of a stable carbonyl group. nih.gov

| Transformation | Starting Material | Key Reagents/Conditions | Product | Significance |

|---|---|---|---|---|

| Reduction of Nitro Group | Nitrocyclobutane | H₂, Pd/C or other reducing agents | Aminocyclobutane | Introduces a key amine functionality. rsc.org |

| Ring Expansion | Oxaspiro[2.2]pentane | Lewis acid or thermal induction | Cyclobutanone | Strain-driven formation of the cyclobutane ring. nih.gov |

| Ester Hydrolysis | This compound | Acid or base catalysis | 2-Cyclobutylacetic acid | Provides a carboxylic acid handle for further reactions. |

Novel Synthetic Routes to the Cyclobutylacetate Core and its Derivatives

Beyond traditional methods, researchers are exploring novel synthetic strategies, including electrocatalysis and transition-metal-free approaches, to construct the cyclobutane ring.

Electrocatalytic Approaches in Carbon-Carbon Bond Formation

Electrochemical synthesis, or electrosynthesis, offers a powerful and sustainable alternative to conventional chemical methods for forming C-C bonds. gamry.comnih.gov This technique uses an electric current to drive chemical reactions, often with high selectivity and efficiency. gamry.com

A notable example is the electrochemical intramolecular formation of a C-C bond in a tetraester to synthesize 1,1,2,2-cyclobutanetetracarboxylate. researchgate.net This process has been successfully scaled up using a continuous flow setup, demonstrating its potential for large-scale production. researchgate.net The use of inexpensive graphite (B72142) and stainless steel electrodes further enhances the economic viability of this method. researchgate.net Such electrocatalytic approaches hold promise for the synthesis of the cyclobutane core of molecules like this compound, potentially starting from readily available precursors.

Transition-Metal-Free Methodologies for Strained Ring Systems

The development of transition-metal-free reactions is a significant goal in modern organic synthesis due to concerns about the cost, toxicity, and environmental impact of many transition metals. researchgate.netacs.org For the synthesis of strained ring systems like cyclobutanes, several metal-free strategies have emerged.

One such approach involves the use of hypervalent iodine reagents to catalyze the dimerization of styrenes, leading to the formation of tetrasubstituted cyclobutanes with high diastereoselectivity. europa.eu This method relies on a single electron transfer (SET) process promoted by the hypervalent iodine reagent. europa.eu

Radical-Mediated Synthesis of Cyclobutyl Derivatives

The construction of the cyclobutane ring, a motif of increasing importance in medicinal chemistry, can be achieved through various synthetic strategies. Among these, radical-mediated reactions offer a powerful and versatile approach for the formation of C-C bonds under mild conditions. ntu.ac.uk These methods often rely on the generation of a radical species that undergoes an intramolecular cyclization to form the strained four-membered ring. While classical methods like [2+2] cycloadditions are prevalent, radical cyclizations provide an alternative pathway, particularly for constructing highly substituted or complex cyclobutane systems. beilstein-journals.org

The general principle involves generating a radical on an acyclic precursor at a position suitable for a 4-exo-trig cyclization. For instance, a radical generated on a carbon atom four atoms away from a double bond can cyclize to form a cyclobutane ring. The challenge often lies in controlling the regioselectivity of the cyclization to favor the formation of the four-membered ring over other potential pathways, such as the thermodynamically more favorable 5-exo-trig cyclization to a cyclopentane (B165970) ring.

Methodologies for generating the initial radical are diverse. They include the use of tin hydrides with radical initiators, photoredox catalysis, or the decomposition of specific functional groups like xanthates. libretexts.orgnih.gov For example, a strategy could involve a precursor bearing a xanthate group, which upon reaction with a radical initiator, forms a carbon-centered radical that subsequently cyclizes onto a suitably positioned alkene. libretexts.org Another approach involves the stereospecific ring contraction of pyrrolidines, which proceeds through a 1,4-biradical intermediate to furnish the cyclobutane product. beilstein-journals.org This method highlights the potential for radical pathways to control stereochemistry during the formation of the cyclobutane core. beilstein-journals.org Although direct radical-mediated synthesis of this compound is not extensively documented in dedicated studies, these established principles form the foundation for designing such synthetic routes.

Process Chemistry and Scale-Up Considerations in Academic Synthesis

Moving a synthetic procedure from a small-scale discovery setting to a larger, more practical scale, even within an academic laboratory, requires careful consideration of process chemistry principles. This involves optimizing reactions not just for yield, but also for efficiency, safety, robustness, and environmental impact.

The optimization of reaction conditions is a critical step to maximize the yield of the desired product while minimizing the formation of impurities. This process involves systematically varying parameters such as temperature, solvent, catalyst, ligand, and reaction time. For the synthesis of complex molecules like cyclobutane derivatives, where stereoselectivity is often crucial, optimization becomes even more important.

As a case study in the synthesis of chiral cyclobutanes, the catalytic enantioselective [2+2] cycloaddition between alkenes and allenoates demonstrates a typical optimization process. dss.go.th Researchers identified that the choice of ligand and reaction temperature had a profound impact on both the yield and the enantiomeric ratio (e.r.) of the cyclobutane product.

Table 1: Optimization of a Catalytic Asymmetric [2+2] Cycloaddition for Cyclobutane Synthesis dss.go.th

| Entry | Ligand | Temperature (°C) | Yield (%) | E/Z Ratio | e.r. (Z-isomer) |

| 1 | L1 | 23 | 60 | 77:23 | 80:20 |

| 2 | L2 | 23 | 75 | 70:30 | 88:12 |

| 3 | L3 | 23 | 88 | 60:40 | 96:4 |

| 4 | L3 | 0 | 85 | 45:55 | 97:3 |

| 5 | L3 | 4 | 81 | 35:65 | 97:3 |

| Data adapted from a study on the synthesis of geminal dimethyl-cyclobutanes, illustrating a typical optimization workflow applicable to related structures. dss.go.th L1, L2, L3 represent different chiral phosphine (B1218219) ligands. |

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org This is particularly relevant in process development and scale-up, where material and energy consumption become significant.

One major advancement is the shift from traditional batch reactions to continuous flow synthesis. Flow chemistry offers numerous advantages, including superior heat and mass transfer, improved safety by minimizing the volume of reactive intermediates at any given time, and the potential for automation. A greener protocol for the synthesis of functionalized cyclobutenes was developed using a one-flow process. nih.gov This method successfully generated highly reactive lithium ynolates at 30 °C, completely avoiding the need for cryogenic conditions, which are energy-intensive. nih.gov The extremely short residence time of 23.1 seconds in the flow reactor contributes significantly to energy savings and high throughput. nih.gov

Table 2: Comparison of Batch vs. Flow Synthesis for Cyclobutene (B1205218) Derivatives nih.gov

| Substrate (Ketone) | Method | Yield (%) | Conditions |

| Cyclohexyl Ketone | Batch | 75 | Cryogenic temperature (-78 °C) |

| Cyclohexyl Ketone | Flow | 85 | Mild temperature (30 °C), 23.1s residence |

| Isobutyl Ketone | Batch | 68 | Cryogenic temperature (-78 °C) |

| Isobutyl Ketone | Flow | 76 | Mild temperature (30 °C), 23.1s residence |

| Data adapted from a study on the flow synthesis of cyclobutenes, demonstrating the advantages of greener protocols. nih.gov |

Reaction Mechanisms and Mechanistic Investigations of Methyl 2 Cyclobutylacetate and Analogs

Studies of Cyclobutyl Ring Reactivity and Transformations

The cyclobutyl ring, while more stable than its cyclopropyl (B3062369) counterpart, possesses considerable angle and torsional strain, which makes it susceptible to a variety of ring-opening and rearrangement reactions. The presence of a substituent, such as the methylacetate group, can further influence the regioselectivity and stereoselectivity of these transformations.

Cyclobutylcarbenium ions are key intermediates in several classes of reactions that lead to ring expansion. The formation of a positive charge adjacent to the strained four-membered ring provides a strong driving force for rearrangement to less-strained five-membered ring systems.

The Demjanov rearrangement involves the reaction of primary amines with nitrous acid to generate a diazonium salt, which then decomposes to a carbocation, often leading to a 1,2-alkyl shift and ring expansion. wikipedia.org When applied to (aminomethyl)cyclobutane, this reaction can yield cyclopentanol. The process begins with the diazotization of the primary amine. The resulting diazonium ion is an excellent leaving group (N₂), and its departure generates a primary carbocation. This unstable intermediate readily undergoes rearrangement, where a C-C bond of the cyclobutyl ring migrates to the carbocationic center, expanding the ring to a more stable cyclopentyl cation, which is then trapped by water to form the alcohol. wikipedia.org

The Tiffeneau-Demjanov rearrangement is a closely related and synthetically valuable method for the one-carbon homologation of cyclic ketones. wikipedia.org For a cyclobutane (B1203170) system, the starting material would be a 1-aminomethyl-cyclobutanol. Treatment with nitrous acid initiates a rearrangement process similar to the Demjanov reaction. wikipedia.org The key difference is the presence of the hydroxyl group, which, after the rearrangement and ring expansion to a five-membered ring, leads to the formation of a cyclopentanone (B42830). wikipedia.orgd-nb.info This rearrangement is particularly useful for synthesizing five, six, and seven-membered rings. wikipedia.org The reaction proceeds through the formation of a diazonium salt, followed by the loss of nitrogen gas and a 1,2-alkyl shift, resulting in a ring-expanded ketone. wikipedia.orgslideshare.net

| Rearrangement | Starting Material Example | Reagent | Key Intermediate | Product Example |

| Demjanov | (Aminomethyl)cyclobutane | Nitrous Acid (HNO₂) | Cyclobutylcarbenium ion | Cyclopentanol |

| Tiffeneau-Demjanov | 1-Aminomethyl-cyclobutanol | Nitrous Acid (HNO₂) | Diazonium salt, Oxonium ion | Cyclopentanone |

Wagner-Meerwein rearrangements are nih.govworktribe.com-rearrangements of a carbocation in which a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent, electron-deficient carbon. uoi.gr In cyclobutyl systems, these rearrangements are often driven by the release of ring strain. For instance, the solvolysis of a cyclobutyl derivative with a good leaving group can generate a cyclobutyl cation. This cation can rearrange via a 1,2-hydride or 1,2-alkyl shift to form a more stable secondary or tertiary carbocation, or it can undergo ring expansion to a cyclopentyl system. thieme-connect.demsu.edu The designation often includes mechanistically related reactions like the Demjanov rearrangement. thieme-connect.de

The Pinacol rearrangement is the acid-catalyzed rearrangement of a 1,2-diol (a pinacol) to a ketone or aldehyde (a pinacolone). uoi.gr The mechanism involves protonation of one hydroxyl group, loss of water to form a carbocation, and subsequent migration of an alkyl or aryl group from the adjacent carbon. msu.edu In a cyclobutyl context, if a 1,2-diol is present on or adjacent to the ring, acid treatment can induce a rearrangement. For example, a compound like 1-(1,2-dihydroxyethyl)cyclobutane could undergo a Pinacol-type rearrangement, potentially leading to a ring-expanded cyclopentanone derivative. The driving force for the reaction is the formation of a stable carbonyl group. uoi.gr The Pinacol rearrangement is a well-established method for stereocontrolled ring expansion. thieme-connect.de

Recent advancements have demonstrated the synthesis of cyclobutyl boronic esters through radical-induced 1,2-metalate rearrangements. nih.govx-mol.com These reactions represent a powerful method for constructing functionalized cyclobutane rings. One approach involves a photo-induced, radical-mediated ring contraction of five-membered ring alkenyl boronate complexes. nih.govworktribe.com The mechanism involves the addition of an electrophilic radical to an electron-rich alkenyl boronate complex, which generates an α-boryl radical. nih.gov Subsequent one-electron oxidation triggers a ring-contractive 1,2-metalate rearrangement to afford the cyclobutyl boronic ester. nih.govworktribe.com This method allows for the formation of chiral cyclobutanes with high levels of stereocontrol. worktribe.com

Another strategy involves the addition of an electron-deficient alkyl radical to the highly strained σ-bond of a bicyclo[1.1.0]butyl boronate complex. acs.orgnih.gov This addition forms an α-boryl radical intermediate. Mechanistic studies using time-resolved infrared absorption spectroscopy have shown that an Iodine Atom Transfer (IAT) pathway is preferred over a Single Electron Transfer (SET) pathway to trigger the final 1,2-metalate rearrangement, which produces the cyclobutyl boronic ester. acs.orgnih.gov

| Reaction Type | Starting Material | Key Steps | Product | Reference |

| Ring Contraction | 5-membered ring alkenyl boronate complex | 1. Radical addition to form α-boryl radical. 2. One-electron oxidation. 3. 1,2-metalate rearrangement. | Cyclobutyl boronic ester | nih.govworktribe.com |

| σ-Bond Functionalization | Bicyclo[1.1.0]butyl boronate complex | 1. Radical addition to strained σ-bond. 2. Iodine Atom Transfer (IAT). 3. 1,2-metalate rearrangement. | Cyclobutyl boronic ester | acs.orgnih.gov |

The reactivity of methyl 2-cyclobutylacetate towards nucleophiles and electrophiles is centered on two main sites: the ester carbonyl group and the cyclobutyl ring itself.

The carbonyl carbon of the ester group is electrophilic and susceptible to nucleophilic attack. libretexts.org For instance, this compound can undergo transesterification under acidic or basic conditions, where the methoxy (B1213986) group is replaced by another alkoxy group. masterorganicchemistry.com The mechanism under acidic conditions involves protonation of the carbonyl oxygen, followed by nucleophilic attack of an alcohol to form a tetrahedral intermediate, and subsequent elimination of methanol. masterorganicchemistry.com

The cyclobutyl ring itself, due to its strain, can also react. In donor-acceptor (D-A) cyclobutanes, which are activated systems, Lewis acid-catalyzed nucleophilic ring-opening is a known transformation. researchgate.net While this compound is not a classic D-A cyclobutane, the principle of strain release driving reactivity is relevant. Electrophilic addition can occur on cyclopropane (B1198618) rings, which have similar strain characteristics, leading to ring-opened products. dalalinstitute.com Strong electrophiles can potentially attack the strained C-C σ-bonds of the cyclobutane ring, particularly at substituted positions that can stabilize a transient positive charge.

The C-C σ-bonds within a cyclobutane ring are weaker than those in acyclic alkanes due to ring strain. This inherent weakness can be exploited in chemical reactions. Highly strained derivatives like bicyclo[1.1.0]butanes (BCBs) are particularly reactive. acs.orgacs.org The central C-C σ-bond in BCBs has high p-character and readily reacts with electrophiles, radicals, and nucleophiles. acs.orgacs.org

For instance, bicyclo[1.1.0]butyl boronate complexes react with a range of electrophiles to achieve diastereoselective difunctionalization of the strained central C-C σ-bond, yielding 1,1,3-trisubstituted cyclobutanes. acs.orgorganic-chemistry.org Similarly, radical additions to these strained σ-bonds are well-established. acs.org A photoredox-catalyzed method has been developed for the direct alkylation of aniline (B41778) derivatives with bicyclobutanes, where an aminoalkyl radical adds to a strained C-C σ-bond to form α-cyclobutyl N-alkylaniline products. thieme-connect.com While this compound itself is less strained than a bicyclobutane, the principles highlight the latent reactivity of the σ-bonds in its four-membered ring, which can be accessed under appropriate reaction conditions that involve high-energy intermediates.

Demjanov and Tiffeneau-Demjanov Rearrangements

Nucleophilic and Electrophilic Reactions on the Cyclobutyl Ring System

Ester and Acetate (B1210297) Group Reactivity Mechanisms

The core reactivity of this compound involves the ester group, which is susceptible to nucleophilic acyl substitution reactions such as hydrolysis and transesterification. These reactions are fundamental in both synthetic organic chemistry and biological systems.

Ester hydrolysis is the cleavage of an ester into a carboxylic acid and an alcohol through reaction with water. ucalgary.ca This process can be catalyzed by either acid or base. For this compound, hydrolysis would yield cyclobutaneacetic acid and methanol.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of an ester is a reversible process. researchgate.net The mechanism is the reverse of the Fischer esterification. masterorganicchemistry.com The reaction is typically heated with a dilute mineral acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). researchgate.net

The mechanism proceeds through several key steps:

Protonation of the Carbonyl Oxygen: The carbonyl oxygen of the ester is protonated by the acid catalyst (e.g., H₃O⁺), which increases the electrophilicity of the carbonyl carbon. ucalgary.cayoutube.com

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. ucalgary.cayoutube.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the oxygen atoms of the original methoxy group, converting it into a good leaving group (methanol). masterorganicchemistry.com

Elimination of Alcohol: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of methanol. youtube.com

Deprotonation: The protonated carboxylic acid is deprotonated by water to yield the final carboxylic acid product and regenerate the acid catalyst. ucalgary.ca

A study on a cyclobutane-fused lactone showed that the acid-catalyzed hydrolysis (AAC2 mechanism) is a viable pathway, although it may have a relatively high activation energy compared to the base-catalyzed route. nih.gov This suggests that while the cyclobutyl group does not prevent the reaction, it might influence its kinetics.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that converts an ester into a carboxylate salt and an alcohol. masterorganicchemistry.com The use of a strong base, such as sodium hydroxide (B78521) (NaOH), makes the reaction essentially irreversible because the final step is an acid-base reaction where the carboxylic acid is deprotonated to form a stable carboxylate salt. ucalgary.camasterorganicchemistry.com

The mechanism involves the following steps:

Nucleophilic Attack by Hydroxide: The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. ucalgary.ca This leads to the formation of a tetrahedral intermediate. masterorganicchemistry.com

Elimination of the Alkoxide: The tetrahedral intermediate collapses, and the methoxide (B1231860) ion (CH₃O⁻) is eliminated as the leaving group, forming a carboxylic acid. masterorganicchemistry.com

The final carboxylic acid, cyclobutaneacetic acid, can be obtained by adding an acid in a subsequent workup step to protonate the carboxylate salt. masterorganicchemistry.com

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For this compound, this would involve exchanging the methyl group for a different alkyl group from another alcohol. The reaction is an equilibrium process, and an excess of the reactant alcohol is often used to drive the reaction toward the desired product. ncsu.edu

Acid-Catalyzed Transesterification

The mechanism for acid-catalyzed transesterification is analogous to acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. masterorganicchemistry.com The process follows a Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) sequence. masterorganicchemistry.com

Base-Catalyzed Transesterification

In the presence of a base, an alkoxide is generated from the alcohol, which then serves as the nucleophile. masterorganicchemistry.com

Formation of Nucleophile: The base (e.g., sodium hydroxide) deprotonates the reactant alcohol to form a nucleophilic alkoxide.

Nucleophilic Acyl Substitution: The alkoxide attacks the carbonyl carbon of this compound, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a methoxide ion to yield the new ester. masterorganicchemistry.com

Table 1: Comparison of Hydrolysis and Transesterification Mechanisms

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) | Transesterification (Acid or Base Catalyzed) |

|---|---|---|---|

| Catalyst | Acid (e.g., H₂SO₄) | Base (e.g., NaOH) | Acid or Base |

| Nucleophile | Water | Hydroxide ion (OH⁻) | Alcohol / Alkoxide |

| Reversibility | Reversible researchgate.net | Irreversible masterorganicchemistry.com | Reversible masterorganicchemistry.com |

| Products | Carboxylic acid + Alcohol | Carboxylate salt + Alcohol | New Ester + New Alcohol |

| Key Intermediate | Protonated tetrahedral intermediate ucalgary.ca | Tetrahedral intermediate masterorganicchemistry.com | Tetrahedral intermediate masterorganicchemistry.com |

Hydrolysis Mechanisms of Methyl Esters

Mechanisms of Methyl Group Transfer in Related Biological and Chemical Systems

While the previous sections focused on reactions at the carbonyl carbon, the methyl group of this compound can also, in principle, be involved in transfer reactions, particularly in biological contexts or under specific chemical conditions.

In biological systems, methyl transfer reactions are ubiquitous and crucial for processes like gene regulation and metabolism. acs.org These reactions are catalyzed by a class of enzymes known as methyltransferases. The most common donor of the methyl group in these enzymatic reactions is S-adenosyl-L-methionine (SAM). mdpi.com

The typical mechanism for SAM-dependent methyltransferases involves a nucleophilic substitution (SN2) reaction. mdpi.com A nucleophilic atom on the substrate (such as oxygen, nitrogen, or carbon) attacks the electrophilic methyl group of SAM. This attack displaces the S-adenosyl-L-homocysteine (SAH) leaving group, resulting in the methylation of the substrate.

Some enzymes, known as radical SAM enzymes, utilize a more complex radical-based mechanism to methylate unreactive carbon centers. acs.org These enzymes use a [4Fe-4S] cluster to reductively cleave SAM, generating a highly reactive 5'-deoxyadenosyl radical, which can initiate the methylation process through a series of radical intermediates. acs.org While there are no specific reports of enzymatic methyl transfer from this compound, analogous enzymatic systems that process small molecules could potentially recognize and utilize the methyl ester. For instance, certain enzymes are known to catalyze reactions on substrates containing cyclic moieties, including cyclopropane and cyclobutane rings. ru.nl

Metal ions play a critical role in catalyzing a variety of biological reactions, including methyl transfers. In some methyltransferases, a divalent metal cation, such as Mg²⁺, is essential for catalytic activity. mdpi.com

The metal center can serve several functions:

Substrate Positioning: The metal ion can help to properly orient the substrate and the SAM cofactor within the enzyme's active site, facilitating the ideal alignment for the SN2 attack.

Lewis Acid Catalysis: The metal can act as a Lewis acid, coordinating to the substrate (e.g., a hydroxyl group) to increase its nucleophilicity, thereby activating it for the attack on the methyl group of SAM. mdpi.com

Stabilization of Intermediates: The charged metal ion can stabilize the developing negative charge in the transition state of the reaction.

For example, the enzyme catechol-O-methyltransferase (COMT) requires a Mg²⁺ ion to methylate catecholamines. The metal ion coordinates to the hydroxyl groups of the catechol substrate, facilitating deprotonation and enhancing the nucleophilicity of the oxygen that attacks the methyl group of SAM. Studies have shown that the nature of the bound metal ion is crucial; replacing Mg²⁺ with other ions like Ca²⁺ can lead to deactivation of the enzyme.

Table 2: Key Components in Enzymatic Methyl Transfer

| Component | Role | Example |

|---|---|---|

| Enzyme | Methyltransferase | Catechol-O-methyltransferase (COMT) |

| Methyl Donor | Provides the methyl group | S-adenosyl-L-methionine (SAM) mdpi.com |

| Substrate | Molecule to be methylated | Catecholamines (for COMT) |

| Cofactor (Metal Ion) | Lewis acid, substrate positioning, transition state stabilization | Mg²⁺ mdpi.com |

| Leaving Group | Displaced during methyl transfer | S-adenosyl-L-homocysteine (SAH) |

Theoretical and Computational Studies of Methyl 2 Cyclobutylacetate

Elucidation of Reaction Pathways and Transition States

Computational chemistry offers powerful tools to map out the energetic landscapes of chemical reactions, identifying the most likely pathways and the structures of high-energy transition states.

Density Functional Theory (DFT) Calculations for Mechanistic Insights

Density Functional Theory (DFT) is a cornerstone of computational chemistry, balancing accuracy with computational cost, making it ideal for studying the mechanisms of organic reactions. nih.govbiointerfaceresearch.com For methyl 2-cyclobutylacetate, DFT could be employed to investigate various transformations, such as hydrolysis, transesterification, or reactions involving the cyclobutane (B1203170) ring.

A typical DFT study would involve locating the minimum energy structures of reactants, products, and any intermediates. nih.gov Subsequently, transition state (TS) structures, which are first-order saddle points on the potential energy surface, are located. worktribe.com For instance, in the base-catalyzed hydrolysis of this compound, DFT calculations could model the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. The calculated energy barrier for this step would provide insight into the reaction rate. A recent study on a cyclobutane-fused lactone utilized DFT to explore its hydrolysis mechanisms, demonstrating the power of this approach to differentiate between various potential pathways, such as AAC2 and BAC2 mechanisms. researcher.life

Table 1: Hypothetical DFT-Calculated Energy Profile for a Reaction of this compound

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactants | This compound + Nu- | 0.0 |

| TS1 | Transition state for nucleophilic attack | +15.2 |

| Intermediate | Tetrahedral intermediate | +5.8 |

| TS2 | Transition state for leaving group departure | +12.5 |

| Products | Product + MeO- | -10.7 |

Note: This table is illustrative, based on typical values for ester reactions, and does not represent published data for this compound.

Ab Initio Methods in Reactivity Prediction

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide very accurate energetic and structural data, often used to benchmark results from more cost-effective methods like DFT. organic-chemistry.org

For this compound, ab initio calculations could be used to precisely determine properties like bond dissociation energies or the activation energies for ring-opening reactions. For example, high-level calculations could predict the energy required to homolytically cleave the C-C bonds within the strained cyclobutane ring, thus predicting its thermal stability. organic-chemistry.org While computationally intensive, these methods are invaluable for obtaining highly reliable data on smaller systems or for refining the understanding of critical points on a potential energy surface first explored with DFT. nih.gov

Conformational Analysis of the Cyclobutyl Moiety and Ester Group

The cyclobutane ring is not planar but exists in a puckered conformation to relieve some torsional strain. For a monosubstituted cyclobutane, the substituent can occupy either an axial or an equatorial position on the puckered ring. These two conformations are in equilibrium, and their relative energies can be calculated. Computational methods, such as DFT, can be used to perform a potential energy surface (PES) scan by systematically changing the dihedral angles of the ring and the orientation of the ester group to identify all low-energy conformers. unipi.it The most stable conformer would likely feature the bulky methyl acetate (B1210297) group in a pseudo-equatorial position to minimize steric hindrance.

Table 2: Illustrative Conformational Energy Differences

| Conformer | Dihedral Angle (C1-C2-Cα-C=O) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| A (anti) | ~180° | 0.00 | 75 |

| B (gauche) | ~60° | 1.1 | 15 |

| C (gauche) | ~-60° | 1.1 | 10 |

Note: This table is a hypothetical representation of the rotational isomers around the C2-Cα bond and does not constitute experimental data for this compound.

Strain Energy Analysis and Reactivity Prediction in Cyclobutyl Rings

The cyclobutane ring possesses significant ring strain due to its compressed C-C-C bond angles (ideally ~90° instead of the optimal 109.5° for sp³ hybridized carbon) and torsional strain from eclipsing interactions. This inherent strain is a key determinant of the molecule's reactivity, particularly in reactions that lead to the opening of the four-membered ring.

The total strain energy of cyclobutane is approximately 26 kcal/mol. Computational methods can be used to quantify this strain in this compound through isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and type of bonds are conserved, allowing for a cancellation of errors and a reliable calculation of strain energy. High strain energy suggests that reactions involving ring-opening will be thermodynamically favorable. For instance, DFT calculations could predict the activation barriers for the addition of radicals or electrophiles that initiate a ring-expansion or cleavage, providing a quantitative link between strain and kinetic reactivity.

Molecular Dynamics Simulations of Compound Interactions

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of atoms and molecules over time, offering insights into dynamic processes and intermolecular interactions.

Synthesis and Chemical Transformations of Methyl 2 Cyclobutylacetate Derivatives

Synthesis of Substituted Cyclobutylacetates

The modification of the methyl 2-cyclobutylacetate structure begins with the introduction of key functional groups, which can then be used for further synthetic elaborations. These initial substitutions are crucial for building molecular complexity.

Amino-Substituted Cyclobutylacetates

The synthesis of amino acids incorporating a cyclobutane (B1203170) ring is a field of active research, as these structures can act as conformationally restricted peptide building blocks. sci-hub.se Several strategies have been developed to produce amino-substituted cyclobutylacetates.

One prominent method involves a thermal [2+2] cycloaddition to construct the cyclobutane skeleton, which is subsequently converted into an amino acid derivative. For instance, the reaction of an electron-poor alkene like a 2-acylaminoacrylate with a ketene (B1206846) acetal (B89532) can form a substituted cyclobutane ring that can be transformed into a cyclobutane amino acid through controlled acid hydrolysis. Another established route is the Strecker synthesis, which starts from a cyclobutanone (B123998). This method can produce all four stereoisomers of a substituted cyclobutane amino acid, although it may require separation of diastereomers if a chiral auxiliary is used.

A direct and highly relevant synthesis involves the protection of a pre-existing amino cyclobutylacetic acid. The tert-butoxycarbonyl (Boc) protecting group is commonly installed by reacting 1-aminocyclobutylacetic acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like sodium hydroxide (B78521), which affords 2-(1-((tert-butoxycarbonyl)amino)cyclobutyl)acetic acid in high yield. This protected derivative is a versatile intermediate for further modifications.

Furthermore, stereospecific syntheses have been developed to access complex dipeptides containing a cyclobutane core. An example is the synthesis of (1S,2S)-1-hydroxy-2-[(S)-valylamino]-cyclobutane-1-acetic acid, which relies on the stereoselective addition of an acetic acid moiety to a 2-(dibenzylamino)cyclobutanone precursor. psu.edu Catalytic C-H amination using rhodium catalysts has also been explored for creating C-N bonds on the cyclobutane ring, although the reactivity of cyclobutane C-H bonds can be low. rsc.org

Table 1: Synthetic Approaches for Amino-Substituted Cyclobutylacetates

| Method | Key Reagents/Steps | Starting Material Example | Product Type | Reference(s) |

|---|---|---|---|---|

| [2+2] Cycloaddition | Thermal cycloaddition, acid hydrolysis | 2-Acylaminoacrylate, Ketene diethyl acetal | Cyclobutane-α-amino acid | |

| Strecker Synthesis | Cyclobutanone, KCN, NH₄Cl, acid hydrolysis | 2-Methylcyclobutanone | 1-Amino-2-methylcyclobutane-1-carboxylic acid | |

| Boc-Protection | Boc₂O, NaOH | 1-Aminocyclobutylacetic acid | Boc-protected cyclobutylacetic acid | |

| Stereospecific Addition | Reformatsky reaction, peptide coupling | 2-(Dibenzylamino)cyclobutanone | Hydroxy-valylamino-cyclobutane acetic acid | psu.edu |

| Catalytic C-H Amination | Rh(II) catalyst, PhI(OAc)₂ | Polyoxygenated cyclobutane | Spirocyclic carbamate | rsc.org |

Cyano-Substituted Cyclobutylacetates

The cyano group is a valuable functional handle in organic synthesis, serving as a precursor to amines, carboxylic acids, and amides. Its introduction onto the cyclobutylacetate framework can be achieved through several routes.

A novel strategy involves the manganese-catalyzed oxidative ring-opening of cyclobutanol (B46151) substrates followed by cyanation. nih.gov This method allows for the regiosepecific introduction of a cyano unit at the γ-position relative to a ketone, which is formed during the ring-opening process. nih.gov This provides a mild pathway to aliphatic nitriles that might otherwise be difficult to access. nih.gov

More conventional methods include the nucleophilic substitution of a halogenated precursor. For instance, a halo-cyclobutylacetate could be reacted with a cyanide source, such as acetone (B3395972) cyanohydrin, to yield the corresponding cyano-substituted product. The synthesis of tert-butyl 2-[(3-cyanocyclobutyl)amino]acetate has been reported, which involves coupling a 3-cyanocyclobutylamine intermediate with tert-butyl bromoacetate (B1195939) under basic conditions. The synthesis of the cyanocyclobutylamine precursor itself can be accomplished via methods like [2+2] cycloaddition or alkylation to install the cyano group. The Darapsky degradation, which transforms a carbethoxy group into an amino group via hydrazide and azide (B81097) intermediates, has been applied to substituted cyanoacetic esters to prepare various amino acids and could be adapted for these systems. cdnsciencepub.com

Methoxyamino-Substituted Cyclobutylacetates

The synthesis of methoxyamino-substituted cyclobutylacetates is less directly documented, but can be inferred from general synthetic methods for forming oximes and related derivatives. A plausible route would involve the reaction of a carbonyl-functionalized cyclobutylacetate (see section 5.1.4) with methoxyamine hydrochloride. The carbonyl group, either a ketone or an aldehyde on the cyclobutane ring, would undergo condensation with methoxyamine to form the corresponding methoxyimino-substituted cyclobutylacetate. This type of reaction is a standard method for the formation of O-methyl oximes. The synthesis of 1,2-bis(methoxyimino)cyclobutane has been described, indicating that such functionalization on the cyclobutane core is feasible. researchgate.net

Carbonyl-Functionalized Cyclobutylacetates

The introduction of a carbonyl group (ketone or aldehyde) is a key transformation that opens up a vast range of subsequent chemical modifications. The most direct method for synthesizing carbonyl-functionalized cyclobutylacetates is the oxidation of the corresponding hydroxy-substituted precursors. chemistrysteps.com

A secondary alcohol on the cyclobutane ring can be oxidized to a ketone using a variety of common oxidizing agents. chemistrysteps.com These include mild reagents like pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane (DMP), as well as stronger conditions involving chromium-based reagents like the Jones reagent. chemistrysteps.comsavemyexams.com The choice of oxidant depends on the presence of other sensitive functional groups in the molecule. Ketones are generally resistant to further oxidation, unlike aldehydes which can be easily oxidized to carboxylic acids. savemyexams.compressbooks.pub

A notable synthetic route to a carbonyl-functionalized cyclobutylacetic acid is the oxidation of α-pinene to produce 2-(3-acetyl-2,2-dimethylcyclobutyl)acetic acid (pinonic acid), which can then be used to create various derivatives. researchgate.net Additionally, a formal γ-C-H functionalization of cyclobutyl ketones can be achieved through a two-step sequence involving a Norrish-Yang cyclization to form a bicyclo[1.1.1]pentan-2-ol intermediate, which then undergoes a palladium-catalyzed C-C bond cleavage and functionalization. nih.gov

Table 2: Common Oxidizing Agents for Converting Secondary Alcohols to Ketones

| Reagent(s) | Common Name/Type | Conditions | Notes | Reference(s) |

|---|---|---|---|---|

| CrO₃, H₂SO₄, acetone | Jones Oxidation | 0 °C to room temp. | Strong, acidic conditions | |

| C₅H₅NHCrO₃Cl | Pyridinium Chlorochromate (PCC) | CH₂Cl₂ | Mild, can oxidize primary alcohols to aldehydes | chemistrysteps.com |

| C₁₃H₈I O₈ | Dess-Martin Periodinane (DMP) | CH₂Cl₂ | Mild, neutral conditions | chemistrysteps.com |

| DMSO, (COCl)₂, Et₃N | Swern Oxidation | Low temperature (-78 °C) | Mild, avoids heavy metals | chemistrysteps.com |

Functionalization at the Cyclobutyl Ring

Beyond the introduction of single functional groups, the construction of new carbon-carbon bonds directly on the cyclobutane core represents a powerful strategy for elaborating the this compound scaffold.

Carbon-Carbon Bond Forming Reactions on the Cyclobutyl Core

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been successfully applied to cyclobutane derivatives. rsc.orgresearcher.life These methods allow for the direct coupling of the cyclobutane ring with various organic fragments, including aryl, heteroaryl, and alkyl groups. rsc.orgnih.gov

Three main strategies are typically employed, involving either electrophilic cyclobutane derivatives (e.g., cyclobutyl halides or triflates) or nucleophilic cyclobutane derivatives (e.g., organometallics like Grignard reagents or organoboranes). rsc.orgresearcher.life

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction has been effectively used for the coupling of potassium cyclobutyltrifluoroborate (B12209022) with a wide range of aryl and heteroaryl chlorides. nih.gov The reaction is tolerant of various functional groups and can be carried out using catalysts like Pd(OAc)₂ with the XPhos ligand. nih.gov This makes it a versatile tool for installing aryl groups onto the cyclobutane ring.

Cobalt-Catalyzed Cross-Coupling: A simple and inexpensive cobalt-based catalytic system enables the cross-coupling of cyclobutyl Grignard reagents with primary and secondary alkyl iodides. acs.orgresearchgate.net This reaction is notable for its generality and chemoselectivity and represents a key method for introducing a cyclobutyl ring onto an alkyl chain. acs.org

Palladium-Catalyzed C-C Cleavage/Functionalization: In a more complex transformation, palladium catalysts can induce the cleavage of C-C bonds within the cyclobutane ring. A formal γ-C-H functionalization of cyclobutyl ketones has been developed that proceeds via a bicyclo[1.1.1]pentan-2-ol intermediate. This intermediate undergoes a stereospecific, palladium-catalyzed C-C bond cleavage and subsequent arylation, alkenylation, or alkynylation. nih.gov This sequence allows for the synthesis of valuable cis-1,3-difunctionalized cyclobutanes from readily available starting materials. nih.gov

Table 3: Selected C-C Bond Forming Reactions on the Cyclobutane Core

| Reaction Name | Catalyst/Reagents | Cyclobutane Substrate | Coupling Partner | Product | Reference(s) |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(OAc)₂ / XPhos, Base | Potassium cyclobutyltrifluoroborate | Aryl/Heteroaryl Chloride | Arylcyclobutane | nih.gov |

| Cobalt-Catalyzed Coupling | CoCl₂ / TMEDA | Cyclobutylmagnesium bromide | Alkyl Iodide | Alkylcyclobutane | acs.orgresearchgate.net |

| C-C Cleavage/Arylation | Pd(OAc)₂, Ligand, Ag₂O | Aryl bicyclo[1.1.1]pentan-2-ol | Aryl Iodide | cis-1-Aryl-3-benzoylcyclobutane | nih.gov |

Heteroatom Functionalization of the Cyclobutyl Ring

The introduction of heteroatoms onto the cyclobutane ring of this compound derivatives significantly broadens their synthetic utility, enabling the creation of structures with potential applications in medicinal and materials chemistry. Methodologies range from direct functionalization to sophisticated C-H activation strategies.

A key example involves the synthesis of methyl 2-[3-(chlorosulfonyl)cyclobutyl]acetate. This derivative can be prepared through methods such as the direct sulfonation of a cyclobutane precursor with chlorosulfonic acid. smolecule.com The resulting chlorosulfonyl group is a highly reactive handle for further transformations. For instance, it readily undergoes nucleophilic substitution with amines or alcohols to yield the corresponding sulfonamide or sulfonate ester derivatives, respectively. smolecule.com Under aqueous conditions, the chlorosulfonyl group can be hydrolyzed to the sulfonic acid. smolecule.com

More recent advancements have focused on the diastereocontrolled synthesis of 1,3-difunctionalized cyclobutanes, which are recognized as important scaffolds in medicinal chemistry. nih.gov One innovative strategy involves a sequential C-H/C-C functionalization of cyclobutyl aryl ketones. While this method starts from a ketone, the benzoyl group can be subsequently converted into an ester, making the findings relevant to cyclobutylacetate systems. nih.gov The process proceeds through a Norrish-Yang reaction to generate a bicyclo[1.1.1]pentan-2-ol intermediate, which then undergoes a palladium-catalyzed C-C bond cleavage and functionalization to install a variety of groups at the γ-position, cis to the ketone (or its ester derivative). nih.gov This provides a stereospecific route to cis-1,3-disubstituted cyclobutanes.

| Functionalization Method | Reagents/Catalyst | Functional Group Introduced | Key Features | Reference |

| Direct Sulfonation | Chlorosulfonic acid | -SO₂Cl (Chlorosulfonyl) | Provides a reactive handle for nucleophilic substitution. | smolecule.com |

| Nucleophilic Substitution | Amines, Alcohols | -SO₂NR₂, -SO₂OR | Derivatization of the chlorosulfonyl group. | smolecule.com |

| Formal γ-C-H Functionalization | Palladium-catalysis | Aryl, Alkenyl, Alkynyl | Stereospecific synthesis of cis-1,3-difunctionalized cyclobutanes. | nih.gov |

Preparation of Bridged and Polycyclic Systems Incorporating the Cyclobutylacetate Unit

The integration of the cyclobutylacetate framework into bridged and polycyclic architectures represents a significant synthetic challenge due to the inherent strain of such systems. While transformations starting directly from this compound are not extensively documented, several methodologies applied to related cyclobutane precursors highlight potential pathways.

One powerful strategy for creating bridged ring systems is the intramolecular cycloaddition reaction. A rhodium-catalyzed type II intramolecular (3+2) dipolar cycloaddition has been developed for the synthesis of various bridged bicyclo[m.n.2] ring systems from acyclic precursors. nih.gov This cascade reaction demonstrates high regioselectivity and diastereoselectivity, offering an efficient route to complex, functionalized polycycles that could conceptually be designed to incorporate a cyclobutylacetate moiety. nih.gov

Cationic rearrangement pathways provide another avenue to bridged systems. For example, research has shown that ring-annelated cyclobutanones can undergo a Meerwein salt-initiated cationic rearrangement to afford cyclopentanone-bridged tricyclic systems. ugent.be This type of ring expansion, transforming a cyclobutane into a cyclopentane (B165970) within a bridged framework, is a known process for expanding strained four-membered rings.

Modern transition-metal-catalyzed C-H activation offers a sophisticated approach. Rhodium(III)-catalyzed C-H activation and annulation of arenes (such as nitrones) with strained rings can provide access to bridged bicyclic and tricyclic heterocycles. acs.org This method leverages the reactivity of strained rings to construct complex scaffolds, suggesting that a suitably functionalized cyclobutylacetate derivative could serve as a substrate in similar transformations. acs.org

| Synthetic Strategy | Key Transformation | Resulting System | Catalyst/Reagent | Reference |

| Intramolecular Cycloaddition | (3+2) Dipolar Cycloaddition | Bridged bicyclo[m.n.2] systems | Rhodium catalyst | nih.gov |

| Cationic Rearrangement | Ring expansion of a cyclobutanone | Bridged tricyclic systems | Triethyloxonium tetrafluoroborate | ugent.be |

| C-H Activation/Annulation | Coupling with a strained ring | Bridged bicyclic/tricyclic heterocycles | Rhodium(III) catalyst | acs.org |

Derivatization of the Ester Group to Other Functionalities

The methyl ester group of this compound is a versatile functional handle that can be readily converted into a wide array of other functionalities, significantly expanding the molecular diversity accessible from this starting material. Key transformations include amidation and reduction, which lead to amides, amines, and alcohols.

Amidation

The conversion of esters to amides is a fundamental transformation in organic synthesis. Modern catalytic methods have enabled the direct amidation of methyl esters under increasingly mild conditions, avoiding the need for stoichiometric activating agents. mdpi.com For a substrate like this compound, these methods offer efficient pathways to the corresponding amides.

Several catalytic systems have proven effective for this transformation. A notable example is the use of a nickel/N-heterocyclic carbene (Ni/NHC) system, which facilitates the amidation of both aryl and alkyl methyl esters with a broad range of primary and secondary amines. mdpi.com Another approach employs heterobimetallic lanthanum-sodium complexes as highly efficient catalysts that can operate under solvent-free conditions. mdpi.com Furthermore, simple borate (B1201080) esters have been identified as effective and sustainable catalysts for producing complex amides from their corresponding esters. mdpi.comrsc.org

| Catalytic System | Typical Conditions | Amine Scope | Key Features | Reference |

| Ni(cod)₂ / IPr | Toluene, 140 °C | Primary & secondary aliphatic amines, anilines | Broad functional group tolerance, base-free. | mdpi.com |

| La₂Na₈(OCH₂CF₃)₁₄(THF)₆ | Solvent-free, 80 °C | Broad scope, lower yields for anilines | Low catalyst loading, mild conditions. | mdpi.com |

| B(OCH₂CF₃)₃ | Cyclopentyl methyl ether | Wide range of acids and amines | Good for pharmaceutically relevant building blocks. | rsc.org |

Reduction

The ester functionality can be readily reduced to yield either the corresponding primary alcohol or, via a domino reaction, an amine. The most direct reduction transforms the methyl ester into 2-cyclobutylethanol. This is typically achieved using powerful hydride reagents such as lithium aluminum hydride (LiAlH₄). smolecule.com

Alternatively, a one-pot catalytic domino reaction allows for the conversion of methyl esters directly into tertiary or secondary amines. nottingham.ac.uk This process involves an initial base-catalyzed amidation to form an intermediate amide, which is then immediately reduced in the same pot. A reported system uses 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) to catalyze the amidation, followed by a zinc acetate-catalyzed reduction of the amide using phenylsilane (B129415) as the terminal reductant. nottingham.ac.uk This method provides an efficient route from the ester to various amines, bypassing the isolation of the alcohol or amide intermediate.

| Reaction | Reagent(s) | Product | Key Features | Reference |

| Ester Reduction | Lithium aluminum hydride (LiAlH₄) | 2-Cyclobutylethanol (Primary alcohol) | Classic, high-yielding reduction to the alcohol. | smolecule.com |

| Reductive Amination | 1. Amine, TBD (catalyst) 2. PhSiH₃, Zn(OAc)₂ (catalyst) | N-substituted 2-cyclobylethylamine (Secondary or Tertiary amine) | One-pot domino reaction from ester to amine. | nottingham.ac.uk |

Applications in Advanced Organic Synthesis and Chemical Research

Methyl 2-cyclobutylacetate as a Key Synthetic Building Block

The utility of this compound as a fundamental building block stems from the inherent reactivity and distinct three-dimensional structure of the cyclobutane (B1203170) ring. nih.gov This small carbocycle is not merely a passive scaffold but an active participant in chemical reactions, allowing chemists to construct complex molecular architectures.

While cyclobutane rings are relatively rare in nature compared to five- and six-membered rings, they are present in a number of biologically active natural products, often embedded within intricate polycyclic systems. acs.orgrsc.org The synthesis of these complex molecules represents a significant challenge in organic chemistry. calstate.edu Compounds like this compound serve as valuable starting materials or key intermediates in synthetic routes toward these targets. For instance, synthetic strategies have been developed that utilize cyclobutane derivatives to construct the core skeletons of natural products such as the pheromone of the grand bud weevil, (+)-Grandisol, and various carbazole (B46965) alkaloids like Carbazomycins. rsc.orgoup.comnih.gov The ester functionality of this compound can be readily transformed into other functional groups, such as aldehydes, alcohols, or amides, which are necessary for subsequent bond-forming reactions in a total synthesis campaign.

In modern drug discovery and materials science, the generation of chemical libraries containing a wide array of structurally diverse molecules is crucial for identifying new lead compounds. calstate.edu The cyclobutane scaffold, as provided by this compound, is an attractive core for library synthesis due to its well-defined three-dimensional geometry, which is underrepresented in many screening collections. nih.gov Methods for creating complex and densely functionalized cyclobutane building blocks are highly sought after. acs.orgnih.gov Synthetic schemes have been developed to produce libraries of polysubstituted cyclobutanes for medicinal chemistry applications. calstate.eduru.nl Starting from a common cyclobutane intermediate, a variety of substituents can be introduced, allowing for the systematic exploration of chemical space and structure-activity relationships (SAR). nih.gov The ester group in this compound provides a convenient handle for diversification, enabling its linkage to various other molecular fragments through amide bond formation or other coupling reactions.

Precursor in Complex Natural Product Synthesis

Role in Chiral Molecule Synthesis and Stereochemical Control

The synthesis of single-enantiomer chiral molecules is of paramount importance in the pharmaceutical industry, as the biological activity of a drug often resides in only one of its enantiomers. The construction of stereochemically defined substituted cyclobutanes, however, presents a significant synthetic challenge due to the puckered and fluxional nature of the four-membered ring. calstate.educalstate.edu

Developing new methods for exerting stereochemical control during the synthesis of cyclobutane derivatives is an active area of research. calstate.edu This can involve several strategies:

Chiral Resolution: Separating a racemic mixture of a cyclobutane derivative into its individual enantiomers.

Asymmetric Catalysis: Using chiral catalysts to favor the formation of one enantiomer over the other in a chemical reaction.

Use of Chiral Auxiliaries: Temporarily attaching a chiral group to the cyclobutane precursor to direct the stereochemical outcome of a subsequent reaction. chemicalbook.com

Research has demonstrated the successful synthesis of specific chiral derivatives, such as (R)-Methyl 2-amino-2-cyclobutylacetate, which serve as valuable chiral building blocks for more complex targets. fluorochem.co.uk Furthermore, stereospecific cross-coupling reactions have been developed for nitrogen-containing stereocenters on cyclic structures, a strategy applicable to derivatives of this compound. nih.gov The ability to control the stereochemistry at multiple centers on the cyclobutane ring is critical for creating molecules with precise three-dimensional arrangements required for specific biological interactions. plos.orgkyushu-univ.jp

Utilizing the Cyclobutyl Ring as a Bioisosteric or Conformational Control Motif

In medicinal chemistry, a bioisostere is a chemical substituent that can be interchanged with another group in a drug molecule without significantly affecting its biological activity. The cyclobutane ring has gained increasing attention as a versatile bioisosteric replacement for several common structural motifs. nih.govnih.gov Its unique, puckered three-dimensional structure allows it to mimic the spatial arrangement of other groups while introducing distinct physicochemical properties. nih.govru.nl

The cyclobutyl ring is frequently employed to:

Replace Alkenes: Locking a molecule into a specific conformation by replacing a flexible double bond, thereby preventing cis-trans isomerization. nih.gov

Act as an Aryl Isostere: Serving as a non-planar substitute for aromatic rings, which can improve properties like solubility and metabolic stability. nih.govrsc.org The saturation of the ring can lead to better complementarity with the spatial arrangements of target proteins. nih.gov

Induce Conformational Restriction: The inherent rigidity of the cyclobutane ring can lock a portion of a molecule into a desired conformation, which can enhance binding to a biological target. nih.govnih.govru.nl This conformational control can also be used to orient key pharmacophoric groups in a precise spatial arrangement. nih.govplos.org

The table below summarizes some common bioisosteric relationships involving the cyclobutane ring.

| Original Group | Bioisosteric Replacement | Rationale and Advantage |

| Phenyl Ring | 1,3-Disubstituted Cyclobutane | Increases sp³ character, improves solubility, alters metabolic profile. nih.govrsc.org |

| Alkene (C=C) | 1,2-Disubstituted Cyclobutane | Prevents cis-trans isomerization, provides a fixed conformation. nih.gov |

| gem-Dimethyl Group | Spiro-cyclobutane | Acts as a rigid conformational anchor. rsc.org |

| Propyl Linker | 1,3-Disubstituted Cyclobutane | Introduces conformational restriction and a defined spatial vector. ru.nl |

Model Compound for Studying Fundamental Organic Reaction Mechanisms

To develop new and efficient synthetic methods, a deep understanding of the underlying reaction mechanisms is essential. Simple, well-defined molecules are often used as model compounds to study these fundamental processes. This compound, with its simple structure combining a strained ring and a common functional group, is an excellent candidate for such studies.